gold;methyl-tris(2-methylphenyl)phosphanium
Description
The compound gold;methyl-tris(2-methylphenyl)phosphanium (CAS: 110981-37-8) is a gold(I) complex with the molecular formula C22H24AuP and a molecular weight of 516.366 g/mol . The ligand, methyl-tris(2-methylphenyl)phosphine, features three ortho-methyl-substituted phenyl groups attached to a central phosphorus atom, with an additional methyl group directly bonded to phosphorus. This structure confers significant steric bulk and moderate electron-donating properties due to the methyl substituents.
Properties
CAS No. |
110981-37-8 |
|---|---|
Molecular Formula |
C22H24AuP+ |
Molecular Weight |
516.4 g/mol |
IUPAC Name |
gold;methyl-tris(2-methylphenyl)phosphanium |
InChI |
InChI=1S/C22H24P.Au/c1-17-11-5-8-14-20(17)23(4,21-15-9-6-12-18(21)2)22-16-10-7-13-19(22)3;/h5-16H,1-4H3;/q+1; |
InChI Key |
DQXUJWGVPBFCFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1[P+](C)(C2=CC=CC=C2C)C3=CC=CC=C3C.[Au] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of gold phosphonium complexes typically involves two main steps:
- Synthesis of the phosphine ligand , tris(2-methylphenyl)phosphine.
- Methylation of the phosphine to form the phosphonium salt , followed by coordination to a gold(I) precursor to form the gold phosphonium complex.
Preparation of Tris(2-methylphenyl)phosphine
The synthesis of tris(2-methylphenyl)phosphine follows classical tertiary phosphine preparation methods, primarily via the reaction of chlorophosphines with organometallic reagents such as Grignard or organolithium compounds.
- From halogenophosphines and organometallic reagents :
- Starting with phosphorus trichloride (PCl3), reaction with 2-methylphenylmagnesium bromide (a Grignard reagent) yields tris(2-methylphenyl)phosphine after workup.
- Organolithium reagents derived from 2-methylbromobenzene can also be employed to react with chlorophosphines to produce the desired phosphine ligand.
This approach is favored due to its versatility and relatively high yields. The reaction is typically conducted under inert atmosphere (argon or nitrogen) to avoid oxidation of the phosphine.
Methylation to Form the Phosphonium Salt
The free phosphine is methylated to form the phosphonium salt by treatment with a methylating agent such as methyl trifluoromethanesulfonate (methyl triflate):
- Methylation procedure :
- The tris(2-methylphenyl)phosphine is dissolved in an anhydrous, inert solvent such as dichloromethane.
- Methyl triflate is added dropwise at low temperature under inert atmosphere.
- The reaction mixture is stirred overnight to ensure complete methylation of the phosphorus lone pair, forming the methyl-tris(2-methylphenyl)phosphonium triflate salt.
This step is critical to generate the cationic phosphonium ligand capable of coordinating to gold(I).
Coordination to Gold(I)
The phosphonium salt is then coordinated to a gold(I) precursor, typically gold(I) chloride complexes such as (tht)AuCl (tht = tetrahydrothiophene):
- Gold coordination procedure :
- The methylated phosphonium ligand is reacted with (tht)AuCl in dichloromethane at room temperature.
- The reaction proceeds with displacement of the tht ligand by the phosphonium ligand.
- After stirring for approximately 30 minutes, the product precipitates upon addition of a nonpolar solvent such as hexanes.
- The this compound complex is isolated as a white solid.
This method yields the gold(I) complex with the phosphonium ligand bound to gold through phosphorus.
Analytical and Spectroscopic Characterization
Mass Spectrometry and Elemental Analysis :
- Confirm molecular weight and composition consistent with C22H24AuP.
Comprehensive Data Table of Preparation Parameters
| Step | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|
| 1. Synthesis of tris(2-methylphenyl)phosphine | PCl3 + 2-methylphenylmagnesium bromide in ether, inert atmosphere, 0-25 °C | High yield (typically >70%) | Avoid oxidation; inert atmosphere required |
| 2. Methylation of phosphine | Methyl triflate in dry dichloromethane, inert atmosphere, 0 °C to room temp, overnight | Quantitative methylation | Forms phosphonium triflate salt |
| 3. Coordination to gold(I) | (tht)AuCl + phosphonium salt in dichloromethane, room temp, 30 min | Isolated as white solid, moderate to high yield | Precipitation with hexanes for purification |
Research Findings and Notes on Preparation
- The use of methyl triflate as a methylating agent ensures high conversion to the phosphonium salt without side reactions.
- Coordination to gold(I) centers is facilitated by the strong phosphorus-gold bond, stabilizing the cationic complex.
- The methylation step modulates the electronic properties of the phosphine ligand, often enhancing catalytic activity in gold-catalyzed reactions.
- The synthetic route is robust and adaptable for preparing similar phosphonium gold complexes with substituted aryl groups.
- Handling the phosphine and phosphonium intermediates under inert atmosphere is essential to prevent oxidation and decomposition.
Chemical Reactions Analysis
Gold;methyl-tris(2-methylphenyl)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gold(III) complexes.
Reduction: It can be reduced to form gold(I) complexes.
Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Gold;methyl-tris(2-methylphenyl)phosphanium has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its unique interactions with cellular components.
Industry: It is used in the development of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of gold;methyl-tris(2-methylphenyl)phosphanium involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to the active sites of enzymes, inhibiting their activity. This interaction is facilitated by the gold atom, which can form strong bonds with sulfur and nitrogen atoms in biomolecules .
Comparison with Similar Compounds
Structural and Electronic Differences
Gold(III) Complexes with Perhaloaryl Ligands
Complexes such as [Au(3,5-C6Cl2F3)3(PPh2H)] (3) and [PPN][{(3,5-C6Cl2F3)3Au(µ-PPh2)}2Au] (5) utilize perhalogenated aryl ligands (e.g., 3,5-C6Cl2F3), which are strongly electron-withdrawing. These ligands stabilize gold in higher oxidation states (AuIII) and facilitate oxidative addition reactions. In contrast, the methyl-tris(2-methylphenyl)phosphanium ligand is electron-donating and stabilizes gold in the +1 oxidation state. The steric bulk of the ortho-methyl groups in the target compound also contrasts with the planar perhaloaryl ligands, which allow for closer metal-metal interactions in clusters .
Triphenylphosphine Gold(I) Complexes
[Triphenylphosphinegold(I) trifluoromethanesulfonate] (C19H15AuF3O3PS, MW: 608.3 g/mol) shares a similar AuI center but uses triphenylphosphine (PPh3) as the ligand. PPh3 is less sterically hindered compared to methyl-tris(2-methylphenyl)phosphine, as its phenyl groups lack ortho substituents. This difference impacts reactivity: bulky ligands like methyl-tris(2-methylphenyl)phosphine may hinder substrate access to the gold center, reducing catalytic activity but enhancing stability against aggregation .
Tris(2-Methoxyphenyl)phosphine Complexes
Tris(2-methoxyphenyl)phosphine (CAS: 4731-65-1) features methoxy groups at the ortho positions, which are stronger electron donors than methyl groups. This increases the ligand’s basicity and alters the electronic environment around gold.
Comparative Data Table
Reactivity and Stability Trends
- Steric Effects: Methyl-tris(2-methylphenyl)phosphanium’s ortho-methyl groups create a more shielded gold center compared to triphenylphosphine or perhaloaryl ligands. This steric protection can prevent unwanted side reactions, such as ligand displacement, but may reduce catalytic turnover in sterically demanding reactions .
- Electronic Effects : The methyl groups donate electron density to gold, stabilizing the AuI state. In contrast, perhaloaryl ligands withdraw electron density, favoring AuIII and enabling redox-active behavior .
Biological Activity
Gold-based compounds, particularly those involving phosphine ligands, have garnered significant attention in medicinal chemistry due to their unique biological activities. One such compound, gold;methyl-tris(2-methylphenyl)phosphanium , exhibits promising properties that merit a detailed exploration of its biological activity.
Chemical Structure and Synthesis
Gold; methyl-tris(2-methylphenyl)phosphanium is a gold(III) complex featuring a trisubstituted phosphonium ligand. The synthesis typically involves the coordination of gold salts with phosphine ligands, leading to stable complexes that can be characterized using techniques such as NMR and X-ray crystallography. The general reaction mechanism can be outlined as follows:
- Formation of Phosphine Ligand : The tris(2-methylphenyl)phosphine is synthesized from the reaction of 2-methylphenyl lithium with phosphorus trichloride.
- Coordination to Gold : The phosphine ligand is then reacted with a gold salt (e.g., AuCl₃) in an appropriate solvent, facilitating the formation of the gold-phosphine complex.
Biological Activity
The biological activity of gold; methyl-tris(2-methylphenyl)phosphanium can be categorized into several key areas:
1. Anticancer Activity
Research indicates that gold complexes exhibit significant anticancer properties. For example, studies have shown that gold(III) complexes can induce apoptosis in various cancer cell lines by disrupting cellular processes.
- Case Study : A study demonstrated that a related gold(III) complex inhibited the growth of breast cancer cells (e.g., MDA-MB-231 and MCF-7) with IC₅₀ values ranging from 70 to 120 µM, suggesting potential therapeutic applications in oncology .
2. Enzymatic Inhibition
Gold complexes have been reported to interact with enzymes, potentially inhibiting their activity through coordination or covalent modification.
- Mechanism : The phosphine ligand's electron-donating properties may enhance the reactivity of the gold center, allowing it to participate in enzyme inhibition mechanisms, similar to other metal-based drugs .
3. Antimicrobial Properties
Gold complexes have also been evaluated for their antimicrobial efficacy against various pathogens.
- Findings : Preliminary studies suggest that certain gold-phosphine complexes exhibit bactericidal activity against Gram-positive bacteria, indicating their potential as antimicrobial agents .
Table 1: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic protocols for preparing gold(I) complexes with methyl-tris(2-methylphenyl)phosphanium ligands?
The synthesis typically involves reacting chloridogold(I) precursors with methyl-tris(2-methylphenyl)phosphine ligands under basic conditions. For example, a general procedure includes using KOH in methanol/dichloromethane mixtures, with reaction times of 2–12 hours at controlled temperatures (e.g., −20°C). Purification via vacuum concentration and recrystallization yields complexes in 40–50% efficiency. Key parameters include stoichiometric ratios, solvent polarity, and inert atmosphere to prevent ligand oxidation .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing these complexes?
Essential methods include:
- Multinuclear NMR (¹H, ¹³C, ³¹P) : To confirm ligand coordination and assess purity. For instance, ³¹P NMR shifts (e.g., −29.03 ppm) indicate gold-phosphine bonding .
- X-ray crystallography : Resolves steric and electronic effects of ligands, as seen in distorted trigonal-planar geometries around gold(I) centers .
- Elemental analysis and HRMS : Validates stoichiometry and molecular weight .
Q. What are common impurities encountered during synthesis, and how are they addressed?
By-products like unreacted chloridogold(I) precursors or ligand oxidation products (e.g., phosphine oxides) are common. Column chromatography (silica gel) or fractional crystallization in hexane/dichloromethane mixtures effectively isolates pure complexes. Monitoring reaction progress via TLC or in situ NMR can mitigate these issues .
Advanced Research Questions
Q. How do steric effects of methyl-tris(2-methylphenyl)phosphine ligands influence gold(I) reactivity in catalysis?
Steric bulk from ortho-methyl groups restricts coordination geometry, favoring linear Au(I) configurations and suppressing undesired side reactions (e.g., dimerization). This was demonstrated in mechanistic studies where steric hindrance altered reaction pathways, such as favoring oxidative addition over associative mechanisms. Experimental designs should compare ligand derivatives (e.g., para- vs. ortho-substituted) to isolate steric contributions .
Q. How can researchers resolve discrepancies between NMR and X-ray crystallography data?
For example, broadened ¹⁹F NMR signals in gold(III) complexes (due to coupling with ortho-fluorine atoms) may conflict with X-ray-derived bond lengths. Complementary techniques like DFT calculations (e.g., B3LYP/def2-TZVP) reconcile these by modeling dynamic effects (e.g., ligand fluxionality) and validating static crystallographic data .
Q. What computational strategies are effective for studying intermolecular interactions in these complexes?
Hirshfeld surface analysis quantifies close contacts (e.g., Au···Au aurophilic interactions), while DFT calculations predict electronic structures (e.g., HOMO-LUMO gaps). For example, studies using Crystal Explorer 17 and Gaussian 09 software revealed weak C–H···π and π-stacking interactions critical for stabilizing crystal lattices .
Q. How can ligand modifications enhance catalytic performance in cross-coupling reactions?
Systematic ligand design involves substituting aryl groups (e.g., electron-withdrawing vs. donating substituents) and evaluating their impact on reaction rates. For instance, bulkier ligands reduce catalytic activity in sterically congested systems but improve selectivity in asymmetric catalysis. Kinetic studies (e.g., variable-temperature NMR) and Hammett plots are recommended to correlate structure-activity relationships .
Methodological Notes
- Experimental Design : For ligand-effect studies, use controlled variables (e.g., solvent, temperature) and orthogonal characterization (NMR, X-ray, DFT) to isolate structural contributions .
- Data Interpretation : Cross-validate spectroscopic anomalies (e.g., missing C≡C signals in ¹³C NMR) with computational models to confirm bonding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
